molecular formula C16H23BrN2O5 B4076275 1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine;oxalic acid

1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4076275
M. Wt: 403.27 g/mol
InChI Key: JPUOZYDQCUNQPL-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine;oxalic acid is an organic compound that features a piperazine ring substituted with a 4-bromo-2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine typically involves the reaction of 4-bromo-2-methylphenol with 1,3-dibromopropane to form 1-(3-bromo-2-methylphenoxy)propane. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the reduced aromatic ring.

Scientific Research Applications

1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential as a bioactive molecule.

    Industrial Applications: The compound is investigated for its use in various industrial processes, including as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Bromo-4-methylphenoxy)propyl]piperazine
  • 1-[3-(4-Chloro-2-methylphenoxy)propyl]piperazine
  • 1-[3-(4-Fluoro-2-methylphenoxy)propyl]piperazine

Uniqueness

1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine is unique due to the presence of the 4-bromo-2-methylphenoxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O.C2H2O4/c1-12-11-13(15)3-4-14(12)18-10-2-7-17-8-5-16-6-9-17;3-1(4)2(5)6/h3-4,11,16H,2,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUOZYDQCUNQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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